7-Xylosyl-10-deacetyltaxol B is a derivative of paclitaxel, a potent anticancer drug originally isolated from the bark of the Pacific yew tree, Taxus brevifolia. Paclitaxel has been highly successful in the treatment of various cancers but suffers from poor water solubility, which limits its clinical application. To overcome this, derivatives such as 7-xylosyl-10-deacetyltaxol B have been developed to improve solubility and pharmacological properties1.
The primary application of 7-xylosyl-10-deacetyltaxol B is in the field of oncology. As a more water-soluble derivative of paclitaxel, it has potential for use in cancer chemotherapy, particularly for tumors that are responsive to taxane-based treatments. The ability of this compound to induce apoptosis selectively in cancer cells, such as the PC-3 prostate cancer cell line, makes it a promising candidate for further clinical development1.
In addition to its direct therapeutic applications, 7-xylosyl-10-deacetyltaxol B is also significant in the biocatalytic production of paclitaxel. Microorganisms and their enzymes have been studied for their ability to remove the xylosyl group from 7-xylosyltaxanes, converting them into 10-deacetyltaxol, which is a useful intermediate for the semi-synthesis of paclitaxel. For instance, the β-xylosidase from Dictyoglomus turgidum and Enterobacter sp. CGMCC 2487 have been characterized for their ability to efficiently catalyze this conversion. These biocatalytic processes offer a more sustainable and cost-effective method for producing paclitaxel and its derivatives2 3 5.
The search for efficient enzymes that can convert 7-xylosyl-10-deacetyltaxol B into more pharmacologically active compounds has led to the discovery and characterization of new glycoside hydrolases. These enzymes, such as those cloned from Lentinula edodes, have shown high specificity and efficiency in removing xylosyl groups from taxane derivatives. The characterization of these enzymes contributes to the understanding of their substrate binding and catalytic mechanisms, which is crucial for the development of industrial biocatalytic processes5.
7-Xylosyl-10-deacetyltaxol B is primarily extracted from the bark and needles of yew trees, where it occurs naturally at low concentrations. It can be obtained with yields up to 0.5% from dried stem bark . This compound belongs to the family of taxoids, which are characterized by their complex polycyclic structures and biological activity against various cancers.
The synthesis of 7-xylosyl-10-deacetyltaxol B can be achieved through both chemical and biological methods. The biological synthesis typically involves enzymatic hydrolysis using specific glycoside hydrolases that target xylosyl groups attached to the taxane backbone.
The molecular structure of 7-xylosyl-10-deacetyltaxol B features a complex arrangement typical of taxanes, characterized by multiple fused rings and functional groups. The presence of a xylosyl moiety at the C7 position distinguishes it from other taxanes.
7-Xylosyl-10-deacetyltaxol B participates in several chemical reactions primarily involving hydrolysis and subsequent transformations into more pharmacologically active compounds.
The mechanism of action for 7-xylosyl-10-deacetyltaxol B primarily revolves around its conversion into active taxanes that stabilize microtubules during cell division, thereby inhibiting cancer cell proliferation.
Understanding the physical and chemical properties of 7-xylosyl-10-deacetyltaxol B is crucial for its application in pharmaceuticals.
The applications of 7-xylosyl-10-deacetyltaxol B are primarily centered around its role as a precursor in the synthesis of paclitaxel and related compounds.
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3